Sulfosuccinic acid

Description

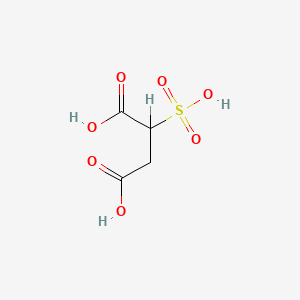

Structure

3D Structure

Properties

IUPAC Name |

2-sulfobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O7S/c5-3(6)1-2(4(7)8)12(9,10)11/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUAUXLGCMPNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52740-64-4 (di-NH4 salt), 13419-59-5 (tri-Na salt), 14933-03-0 (di-Na salt), 20526-58-3 9Na salt), 29454-16-8 (mono-Na salt), 55098-36-7 (Mg salt), 64051-32-7 (mono-NH4 salt), 75499-40-0 (NH4 salt), 94138-92-8 (tri-Li salt) | |

| Record name | Thiosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8042426 | |

| Record name | Sulfosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5138-18-1 | |

| Record name | Sulfosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5138-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X769MZ3BBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sulfosuccinic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinic acid (IUPAC name: 2-sulfobutanedioic acid) is a versatile organic compound characterized by the presence of two carboxylic acid groups and a sulfonic acid group. Its unique trifunctional structure imparts a range of desirable properties, including high water solubility, strong acidity, and surfactant capabilities. This combination makes it a valuable molecule in a wide array of applications, from industrial processes to pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methods, and key applications of this compound, with a particular focus on its relevance to research and drug development.

Chemical Structure and Properties

This compound is a chiral molecule, existing as a racemic mixture of two enantiomers. The presence of both carboxylic and sulfonic acid functionalities dictates its chemical behavior and physical properties.

The chemical formula of this compound is C₄H₆O₇S, and its structure is characterized by a butane-1,2,4-tricarboxylic acid backbone with a sulfonic acid group attached to the second carbon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in various scientific and industrial fields.

| Property | Value | Source(s) |

| Molecular Weight | 198.15 g/mol | [1] |

| Appearance | White crystalline powder or viscous colorless liquid (for solutions) | [2][3] |

| Melting Point | Data for the pure solid is not readily available; commercially available as a solution. | |

| Boiling Point | 140 °C (for a 70% aqueous solution) | [3] |

| Density | ~1.438 g/mL at 25 °C (for a 70% aqueous solution) | [1][4] |

| Solubility | Highly soluble in water. | [2] |

| pKa | The sulfonic acid group is the most acidic, followed by the two carboxylic acid groups. A predicted pKa value is -0.46 ± 0.50. | [4] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound. A common and industrially significant route involves the reaction of maleic anhydride with sodium bisulfite.

Synthesis from Maleic Anhydride and Sodium Bisulfite

This widely used method proceeds in two main steps:

-

Formation of the Maleic Acid Ester: Maleic anhydride is first reacted with an alcohol to form a maleic acid mono- or diester.

-

Sulfonation: The double bond of the maleic acid ester is then sulfonated by the addition of sodium bisulfite. The resulting sulfosuccinate ester can be hydrolyzed to yield this compound.

The reaction mechanism involves the nucleophilic addition of the bisulfite ion to the carbon-carbon double bond of the maleic acid derivative.

Other reported synthesis methods include the sulfoxidation of succinic acid and the direct sulfonation of succinic acid using a strong sulfonating agent.[2]

Experimental Protocols: Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the quantification of this compound. Due to its high polarity and lack of a strong chromophore, specific HPLC methods are required for its effective analysis.

General HPLC Protocol for Organic Acid Analysis

This protocol provides a general framework that can be adapted for the analysis of this compound in various matrices.

1. Sample Preparation:

-

Aqueous samples can often be diluted with the mobile phase and filtered through a 0.45 µm syringe filter prior to injection.

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

2. HPLC System and Conditions:

-

Column: A reverse-phase C18 column suitable for aqueous mobile phases or a specialized organic acid column is recommended.

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., dilute sulfuric acid or phosphate buffer) at a low pH (around 2-3) is typically used.[5] This ensures that the carboxylic acid groups are protonated, leading to better retention on a reverse-phase column.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

Detector: UV detection at a low wavelength (e.g., 210 nm) is commonly used to detect the carboxyl groups.[5][6] For samples with low concentrations or complex matrices, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed for enhanced sensitivity and selectivity.

3. Data Analysis:

-

Quantification is typically performed using an external standard calibration curve. A series of standards of known this compound concentrations are injected, and a calibration curve is constructed by plotting the peak area against the concentration. The concentration of this compound in the unknown sample is then determined from this curve.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable in various aspects of research and drug development.

Surfactants and Emulsifiers

Esters of this compound, particularly dioctyl sodium sulfosuccinate (DOSS), are widely used as surfactants and emulsifying agents.[2] Their ability to lower surface tension is exploited in the formulation of personal care products and pharmaceuticals. In drug delivery, these properties can enhance the solubility and dissolution rate of poorly water-soluble drugs, thereby improving their bioavailability.[2]

Drug Delivery and Membrane Permeability

Some derivatives of this compound have been investigated for their ability to modulate cell membrane permeability, which can be a strategy to enhance the absorption of certain drugs.[7] Studies on dioctyl sodium sulfosuccinate have shown that it can increase the permeability of the intestinal membrane, potentially through a direct and reversible effect.[7]

Potential Involvement in Cellular Signaling

While direct and extensive research on the specific signaling pathways modulated by this compound itself is limited, some of its derivatives have been shown to influence cellular processes. For instance, dioctyl sodium sulfosuccinate has been reported to increase the levels of cyclic adenosine monophosphate (cAMP) in mucosal cells.[8][9] cAMP is a crucial second messenger involved in a multitude of signaling pathways that regulate diverse cellular functions, including ion transport, cell proliferation, and differentiation. An increase in intracellular cAMP can lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Production Methods and Uses of this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 3. This compound | 5138-18-1 [chemicalbook.com]

- 4. This compound | 5138-18-1 [m.chemicalbook.com]

- 5. scioninstruments.com [scioninstruments.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of surfactants on absorption through membranes IV: effects of dioctyl sodium sulfosuccinate on absorption of a poorly absorbable drug, phenolsulfonphthalein, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effect of dioctyl sodium sulfosuccinate on colonic fluid and electrolyte movement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of Sulfosuccinic Acid from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing sulfosuccinic acid and its derivatives from maleic anhydride. It includes detailed experimental protocols, quantitative data, reaction mechanisms, and safety considerations to support laboratory research and development.

Introduction

This compound (2-sulfobutanedioic acid) is a versatile trifunctional organic compound featuring two carboxylic acid groups and one sulfonic acid group.[1] This structure imparts unique properties, making it and its esters valuable in a wide range of applications, including as surfactants, emulsifiers, dispersing agents, and as components in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.[1] The primary industrial synthesis of this compound starts from maleic anhydride, a readily available petrochemical feedstock.

This guide details the two predominant synthetic pathways from maleic anhydride:

-

Direct Sulfonation: The direct reaction of maleic anhydride or its hydrolyzed form, maleic acid, with a sulfonating agent.

-

Two-Step Esterification and Sulfonation: The initial formation of a maleic acid mono- or diester, followed by sulfonation of the ester.

Reaction Pathways and Mechanisms

The synthesis of this compound from maleic anhydride fundamentally involves the addition of a sulfonate group across the carbon-carbon double bond of the maleate backbone.

Direct Sulfonation of Maleic Anhydride/Maleic Acid

In this pathway, maleic anhydride is first hydrolyzed to maleic acid, which then reacts with a sulfonating agent. Common sulfonating agents for this direct approach include sulfur dioxide in the presence of water or aqueous solutions of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).[2]

The reaction with sulfite or bisulfite proceeds via a nucleophilic Michael addition mechanism. The sulfite ion acts as the nucleophile, attacking one of the electron-deficient carbons of the double bond in maleic acid. This is followed by protonation to yield this compound. When using sulfite salts, the product is the corresponding salt of this compound, which can be converted to the free acid by treatment with a strong acid or via ion-exchange chromatography.[2]

A notable method that directly yields the free acid involves the reaction of maleic anhydride with sulfur dioxide and water under pressure.[2] This approach avoids the introduction of metal cations, simplifying purification.[2]

Two-Step Synthesis via Maleate Esters

This is a widely employed method for producing sulfosuccinate esters, which are common surfactants. The process involves two main stages:

-

Esterification: Maleic anhydride is reacted with one or two equivalents of an alcohol to form a mono- or diester of maleic acid, respectively.[3] This reaction is typically acid-catalyzed.

-

Sulfonation: The resulting maleate ester is then sulfonated, most commonly using an aqueous solution of sodium bisulfite or sodium sulfite.[3] The sulfonation occurs at the double bond of the maleate ester, similar to the direct sulfonation of maleic acid.

The choice of alcohol in the esterification step determines the properties of the final sulfosuccinate surfactant.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its derivatives.

Protocol 1: Direct Synthesis of this compound from Maleic Acid and Sodium Bisulfite

This protocol describes the synthesis of the sodium salt of this compound, followed by conversion to the free acid.

Materials:

-

Maleic anhydride (98 g, 1.0 mol)

-

Sodium bisulfite (104 g, 1.0 mol)

-

Deionized water

-

Concentrated hydrochloric acid or a strong acid cation exchange resin

-

Activated carbon (for decolorization, if necessary)

Procedure:

-

Hydrolysis of Maleic Anhydride: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 200 mL of deionized water. Slowly add the maleic anhydride (98 g) to the water with stirring. The hydrolysis is exothermic. Allow the mixture to stir until all the maleic anhydride has dissolved and hydrolyzed to maleic acid.

-

Sulfonation: Prepare a solution of sodium bisulfite (104 g) in 300 mL of deionized water. Add this solution to the maleic acid solution in the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 102-105°C) and maintain this temperature for 16-20 hours.[4] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Cooling and Decolorization (Optional): After the reaction is complete, cool the mixture to approximately 90°C.[4] If the solution is colored, add a small amount of activated carbon and stir for 30 minutes.

-

Filtration: Filter the hot solution to remove the activated carbon (if used).

-

Conversion to Free Acid (Option A - Acidification): Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is strongly acidic (pH < 1). This will precipitate sodium chloride and protonate the sulfosuccinate. The this compound is highly soluble in water.

-

Conversion to Free Acid (Option B - Ion Exchange): Pass the cooled reaction mixture through a column packed with a strong acid cation exchange resin (H⁺ form). This will exchange the sodium ions for protons, yielding an aqueous solution of this compound.[2]

-

Isolation and Purification: The resulting aqueous solution of this compound can be concentrated under reduced pressure. The crude this compound can be purified by recrystallization. Due to its high polarity, a polar solvent or a mixed solvent system is recommended for recrystallization. Water and alcohol/water mixtures are potential solvent systems.[5]

Protocol 2: Two-Step Synthesis of Sodium Dioctyl Sulfosuccinate

This protocol is adapted from established procedures for synthesizing sulfosuccinate ester surfactants.

Step 1: Synthesis of Dioctyl Maleate

Materials:

-

Maleic anhydride (98 g, 1.0 mol)

-

2-Ethylhexanol (260.5 g, 2.0 mol)

-

p-Toluenesulfonic acid (catalyst, e.g., 2 g)

-

Toluene (as a solvent for azeotropic removal of water)

Procedure:

-

Reaction Setup: In a flask equipped with a Dean-Stark trap, reflux condenser, and mechanical stirrer, combine maleic anhydride, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.

-

Esterification: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (18 mL) is collected.

-

Work-up: Cool the reaction mixture. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain crude dioctyl maleate.

Step 2: Sulfonation of Dioctyl Maleate

Materials:

-

Dioctyl maleate from Step 1

-

Sodium bisulfite (104 g, 1.0 mol)

-

Water and a co-solvent like isopropanol

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, prepare a solution of sodium bisulfite in water. Add the dioctyl maleate and a co-solvent (e.g., isopropanol) to aid miscibility.

-

Sulfonation: Heat the mixture to reflux (typically 80-85°C) and maintain for 2-5 hours.[6]

-

Isolation: After the reaction is complete, cool the mixture. The product, sodium dioctyl sulfosuccinate, is typically isolated as an aqueous solution. If a solid product is desired, the water and co-solvent can be removed under reduced pressure.

Quantitative Data

The following tables summarize quantitative data from various synthesis procedures for this compound derivatives.

Table 1: Reaction Conditions for the Synthesis of Sulfosuccinate Esters

| Product | Reactants | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium bis(2-methyl-1-pentyl) sulfosuccinate | 2-methyl-1-pentanol, Maleic anhydride, Sodium bisulfite | 2.2:1:1.05 (alcohol:anhydride:bisulfite) | Esterification: 120, Sulfonation: 130 | Esterification: 2, Sulfonation: 2.25 | 95 | N/A |

| Sulfonated dimethylheptylmaleate | Dimethylheptylmaleate, Sodium bisulfite solution, Sodium sulfite | - | 102-105 | 16-20 | - | [4] |

| Maleic acid dialkylesters | Maleic acid dialkylesters, Alkali disulfites or hydrogen sulfites | - | 70-95 | - | - | [6] |

Note: Yields and specific conditions can vary based on the scale of the reaction and the specific alcohols used.

Mandatory Visualizations

Signaling Pathway: Reaction Mechanism of Direct Sulfonation

References

- 1. Production Methods and Uses of this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 2. WO2018158334A1 - Method for producing this compound and use of this compound - Google Patents [patents.google.com]

- 3. Buy this compound | 5138-18-1 [smolecule.com]

- 4. US3033896A - Preparation of sulphonated maleic acid esters of improved color - Google Patents [patents.google.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. EP0087711B1 - Process for the preparation of this compound diesters - Google Patents [patents.google.com]

sulfosuccinic acid CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosuccinic acid (CAS No. 5138-18-1) is a versatile organic compound characterized by the presence of both carboxylic acid and sulfonic acid functional groups.[1][2] This unique structure imparts valuable surfactant and chelating properties, making it a significant component in a wide array of applications, including personal care products, emulsion polymerization, and as a dispersing agent.[1] In the realm of drug development, its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients is of particular interest.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, safety data, experimental protocols, and relevant chemical pathways.

Chemical and Physical Properties

This compound is a viscous, colorless liquid that is soluble in water. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 5138-18-1[1][2] |

| Molecular Formula | C₄H₆O₇S[1][2] |

| Molecular Weight | 198.15 g/mol [2] |

| IUPAC Name | 2-sulfobutanedioic acid[2] |

| InChI Key | ULUAUXLGCMPNKK-UHFFFAOYSA-N[1] |

| Canonical SMILES | C(C(C(=O)O)S(=O)(=O)O)C(=O)O[2] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Viscous colorless liquid |

| Density | 1.438 g/mL at 25 °C |

| Refractive Index | n20/D 1.449 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 4 |

| LogP | -1.66[1] |

Safety Data Sheet Summary

This compound is a corrosive substance that requires careful handling. The following tables summarize the key safety information.

Table 3: Hazard Identification and Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[4] |

Table 4: Precautionary Statements

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] |

| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[4][5] |

Table 5: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale approach involves the reaction of maleic anhydride with a sulfite source.

General Synthesis Pathway:

Caption: General synthesis pathway for this compound.

Crosslinking of Polyvinyl Alcohol (PVA) with this compound

This protocol describes the preparation of a polyvinyl alcohol hydrogel membrane crosslinked with this compound, a material with applications in areas such as filtration and controlled release.

Materials:

-

Polyvinyl alcohol (PVA, Mw 89,000–98,000 g/mol , 99% hydrolyzed)

-

This compound (SSA, 70% w/v in aqueous solution)

-

Deionized water

-

Teflon molds

Procedure:

-

Prepare a 10% (w/v) aqueous solution of polyvinyl alcohol by dissolving the required amount of PVA in deionized water with stirring at 90°C until the solution is clear.

-

Cool the PVA solution to room temperature.

-

Calculate the desired molar percentage of this compound relative to the PVA monomer.

-

Slowly add the calculated amount of the 70% this compound solution dropwise to the PVA solution while stirring.

-

Continue stirring the PVA-SSA solution at room temperature for 24 hours to ensure homogeneity.

-

Pour the resulting solution into Teflon molds.

-

Dry the solutions in the molds at ambient temperature for 48 hours.

-

To induce crosslinking, heat the dried films in an oven at 110°C for 1 hour.

-

After heating, allow the crosslinked membranes to cool to room temperature before removal from the molds.

Experimental Workflow:

Caption: Workflow for crosslinking PVA with this compound.

HPLC Analysis of this compound

This section outlines a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

Column: A mixed-mode column such as Newcrom BH is suitable for retaining this compound.[1]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile (MeCN), and a sulfuric acid buffer is effective.[1]

-

Detection: UV detection at 200 nm can be used.[1]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[1]

Analytical Workflow:

Caption: General workflow for HPLC analysis of this compound.

Applications in Research and Drug Development

This compound and its derivatives are utilized in various capacities within the fields of research and drug development:

-

Drug Formulation: Due to its surfactant properties, this compound can be used to enhance the solubility and dissolution rate of poorly water-soluble drugs, thereby improving their bioavailability.[1]

-

Crosslinking Agent: As demonstrated in the experimental protocol, this compound is an effective crosslinking agent for polymers like polyvinyl alcohol, creating hydrogels and membranes for applications in drug delivery and tissue engineering.

-

Synthesis of Functional Polymers: The dual functionality of this compound allows for its incorporation into polymer backbones to introduce both hydrophilicity and ionic character, which can be tailored for specific drug delivery systems.

Conclusion

This compound is a valuable and versatile chemical with a well-defined safety profile. Its utility in synthesizing functional polymers and enhancing drug solubility makes it a compound of significant interest to researchers and professionals in drug development. The provided protocols and data serve as a foundational guide for the safe and effective use of this compound in a laboratory setting.

References

- 1. Production Methods and Uses of this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Separation of Sodium, Dioctyl this compound, and this compound | SIELC Technologies [sielc.com]

- 5. HPLC Analysis of this compound on a Primesep S Column | SIELC Technologies [sielc.com]

The Solubility of Sulfosuccinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of sulfosuccinic acid in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental methodologies for its determination, and offers a logical framework for solvent selection.

Introduction to this compound

This compound (C₄H₆O₇S) is a dicarboxylic acid containing a sulfonic acid group, rendering it a highly polar and versatile molecule.[1] Its unique structure allows it to act as a surfactant, chelating agent, and crosslinking agent, leading to its use in a wide array of applications, including pharmaceuticals, polymers, and agriculture.[1][2] Understanding its solubility in different solvent systems is critical for its effective formulation and application in these fields.

Solubility Profile of this compound

This compound's solubility is largely dictated by its highly polar nature, stemming from its two carboxylic acid groups and one sulfonic acid group. This allows for strong hydrogen bonding interactions with polar solvents.

Data on Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and available information, a qualitative and semi-quantitative solubility profile can be constructed.

| Solvent Class | Solvent | Solubility | Notes |

| Polar Protic | Water | Highly Soluble | Commercially available as a 70% (w/w) solution in water, indicating very high solubility.[3] Forms clear, stable solutions.[1] |

| Methanol | Soluble | Expected to be readily soluble due to its polarity and hydrogen bonding capabilities. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent in which this compound is expected to have good solubility. | |

| Propanol | Soluble | Solubility is anticipated to be good, potentially decreasing slightly with increasing alkyl chain length. | |

| Polar Aprotic | Acetone | Moderately Soluble | Expected to be a suitable solvent, though potentially less effective than alcohols due to weaker hydrogen bonding. |

| Ethyl Acetate | Sparingly Soluble to Insoluble | As a less polar solvent, the solubility of the highly polar this compound is expected to be limited. | |

| Non-Polar | Toluene | Insoluble | The significant difference in polarity makes dissolution unfavorable. |

| Hexane | Insoluble | Due to its non-polar nature, hexane is not a suitable solvent for this compound. |

Note: The solubility of this compound in organic solvents is expected to increase with temperature.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This method involves saturating a solvent with a solute and then measuring the concentration of the solute in the solution.

Key Experimental Protocol: Shake-Flask Method

This protocol outlines the general procedure for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, titrator)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid.

-

-

Phase Separation:

-

After the equilibration period, allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample at the same temperature as the equilibration. This prevents any temperature-induced changes in solubility.

-

Carefully pipette an aliquot of the clear supernatant for analysis.

-

-

Concentration Analysis:

-

Accurately dilute the aliquot of the saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a suitable titration method.

-

Back-calculate the concentration in the original saturated solution to determine the solubility.

-

Reporting Results:

-

Solubility should be reported in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The temperature at which the solubility was determined must be specified.

-

The experimental method and analytical technique used should be clearly documented.

Solvent Selection Workflow

The choice of an appropriate solvent for this compound depends on the specific application, considering factors such as desired concentration, processing temperature, and compatibility with other components. The following diagram illustrates a logical workflow for solvent selection.

Conclusion

This compound is a highly polar compound with excellent solubility in water and other polar protic solvents. Its solubility in less polar and non-polar organic solvents is limited. The shake-flask method provides a reliable means of experimentally determining its solubility. The provided solvent selection workflow offers a systematic approach for identifying suitable solvents for various research and development applications. Further research to quantify the solubility of this compound in a broader range of organic solvents at various temperatures would be a valuable contribution to the field.

References

Biodegradation Pathways of Sulfosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosuccinic acid and its derivatives are widely used in various industrial applications, including as surfactants in pharmaceutical formulations. Understanding their environmental fate and biodegradability is crucial for assessing their ecological impact and for the development of green and sustainable chemical processes. This technical guide provides a comprehensive overview of the known biodegradation pathways of this compound, with a focus on the core chemical transformations. It consolidates findings from key scientific literature, presenting both aerobic and proposed anaerobic degradation routes. Detailed experimental methodologies are outlined to facilitate further research in this area. Quantitative data are summarized for comparative analysis, and metabolic and experimental workflows are visualized using signaling pathway diagrams.

Introduction

This compound (2-sulfobutanedioic acid) is a sulfur-containing dicarboxylic acid. Its biodegradability is a key factor in its environmental risk assessment. Microbial communities in various ecosystems have demonstrated the ability to degrade this compound and its esters, utilizing them as sources of carbon, sulfur, and energy. The primary mechanism of degradation often involves the cleavage of the carbon-sulfur bond, a process known as desulfonation. This guide delves into the specifics of these catabolic pathways.

Aerobic Biodegradation Pathway

The most well-characterized pathway for the aerobic biodegradation of this compound has been elucidated in the bacterium Pseudomonas sp. BS1, which is capable of utilizing sulfosuccinate as its sole source of carbon and energy. The degradation is initiated by a direct oxidative desulfonation reaction.

Core Pathway in Pseudomonas sp. BS1

The central metabolic route involves the direct cleavage of the sulfonate group from the succinate backbone. This initial step is an oxidative desulfonation that yields sulfite and oxaloacetate. The sulfite is subsequently oxidized to sulfate, and the oxaloacetate, a key metabolic intermediate, enters the citric acid cycle for complete mineralization to carbon dioxide and water.

The sequence of these events has been confirmed through studies using radiolabeled sulfosuccinate. Experiments demonstrated that sulfite is released prior to the evolution of ¹⁴CO₂, indicating that desulfonation is the primary degradative step. The identity of oxaloacetate as a key intermediate was confirmed by the accumulation of a radiolabeled metabolite that co-eluted with an oxaloacetate standard during High-Performance Liquid Chromatography (HPLC) analysis.

Enzymology

While the overall pathway is established, the specific enzyme responsible for the initial oxidative desulfonation of sulfosuccinate in Pseudomonas sp. BS1 has not been fully characterized in the reviewed literature. It is hypothesized to be a monooxygenase. Generally, microbial desulfonation can occur via several mechanisms, including the action of monooxygenases that hydroxylate the carbon atom attached to the sulfonate group, leading to the spontaneous elimination of sulfite.

Proposed Anaerobic Biodegradation Pathway

Direct evidence for the anaerobic biodegradation of the this compound core is limited in the current scientific literature. However, based on the established anaerobic degradation pathways of structurally related sulfonated compounds, such as linear alkylbenzene sulfonates (LAS) and sulfoquinovose, a hypothetical pathway can be proposed. Anaerobic degradation of sulfonates often proceeds via different mechanisms than aerobic pathways and is frequently carried out by microbial consortia, particularly under sulfate-reducing conditions.

A plausible initial step in an anaerobic setting is the addition of fumarate to the succinate moiety, a common activation mechanism for the anaerobic degradation of hydrocarbons. This would be followed by a series of reactions leading to desulfonation and the eventual breakdown of the carbon skeleton.

Quantitative Data

Quantitative data on the biodegradation of the this compound core are not extensively available. However, studies on related sulfosuccinate esters provide insights into degradation kinetics. The rate of primary biodegradation of a series of sodium alkyl sulfosuccinates by a mixed bacterial culture was found to follow first-order reaction kinetics.

| Compound Class | Organism/System | Kinetic Model | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Alkyl Sulfosuccinates | Mixed bacterial culture | First-order | Varies with alkyl chain length (e.g., C6: 45 µmol/min per g cell protein) | Not specified | Gregorová et al., 1999 |

| Sulfosuccinate | Pseudomonas sp. BS1 | Not specified | Not specified | Not specified | Quickenden et al., 1994 |

Table 1: Summary of Biodegradation Kinetic Data for Sulfosuccinates

Experimental Protocols

The following sections outline the key experimental protocols for studying the biodegradation of this compound, based on methodologies reported in the literature.

Protocol for Aerobic Biodegradation Assay

This protocol is designed to assess the aerobic biodegradation of this compound by a pure bacterial culture.

-

Culture Preparation:

-

Prepare a minimal salts medium with this compound as the sole carbon source.

-

Inoculate the medium with a pre-cultured bacterial strain (e.g., Pseudomonas sp. BS1).

-

Incubate at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.

-

-

Monitoring Biodegradation:

-

At regular intervals, withdraw aliquots from the culture.

-

Monitor the decrease in this compound concentration using HPLC.

-

Measure the increase in biomass (e.g., by optical density at 600 nm).

-

Analyze for the formation of intermediates (e.g., oxaloacetate) and end products (e.g., sulfate) using appropriate analytical techniques (HPLC, ion chromatography).

-

Protocol for Radiorespirometry

This protocol is used to determine the mineralization of radiolabeled this compound to ¹⁴CO₂.

-

Reaction Setup:

-

In a sealed flask, combine a suspension of washed bacterial cells, buffer, and ¹⁴C-labeled this compound.

-

Include a separate vial containing a CO₂ trapping agent (e.g., NaOH or KOH) within the sealed flask.

-

-

Incubation:

-

Incubate the reaction mixture under controlled conditions (temperature, shaking).

-

-

Measurement of ¹⁴CO₂:

-

At time intervals, remove the CO₂ trap and replace it with a fresh one.

-

Quantify the radioactivity in the used trap using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the cumulative amount of ¹⁴CO₂ evolved over time to determine the rate and extent of mineralization.

-

Conclusion

The aerobic biodegradation of this compound by certain bacteria, such as Pseudomonas sp. BS1, is initiated by an efficient oxidative desulfonation, leading to intermediates that can be readily assimilated into central metabolic pathways. While the general aerobic pathway is understood, further research is needed to identify and characterize the specific enzymes involved. The anaerobic degradation of this compound remains an area requiring more direct investigation, though plausible pathways can be hypothesized based on the metabolism of similar compounds. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the microbial metabolism of this important industrial chemical.

Spectroscopic Analysis of Sulfosuccinic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and analysis of sulfosuccinic acid derivatives. Sulfosuccinates are a diverse class of anionic surfactants with wide-ranging applications in pharmaceuticals, cosmetics, and various industrial processes.[1][2] Their performance is intrinsically linked to their molecular structure, making precise characterization essential for quality control, formulation development, and regulatory compliance.[1] This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural determination of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), enabling the precise mapping of the molecular framework of sulfosuccinate derivatives.[1]

Key ¹H and ¹³C NMR Chemical Shifts for Sulfosuccinates

The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, allowing for the identification of specific functional groups and their connectivity.[1] For sulfosuccinates, key diagnostic signals include those of the methine proton adjacent to the sulfonate group and the methylene protons of the succinate backbone.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| Methine (CH-SO₃) | 3.5 - 4.5 | 55 - 65 | [1] |

| Methylene (CH₂) | 2.5 - 3.5 | 30 - 40 | [1] |

| Ester Carbonyl (C=O) | - | 170 - 175 | [1][2] |

| Alkyl Chain (CH₂, CH₃) | 0.8 - 1.7 | 14 - 32 | [3] |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A typical experimental protocol for the NMR analysis of sulfosuccinate derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sulfosuccinate derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the specific derivative.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing its fragmentation patterns. For sulfosuccinate derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for trace analysis and environmental monitoring.[4]

Key Fragmentation Patterns

In negative ion mode electrospray ionization (ESI), sulfosuccinates typically show a prominent [M-H]⁻ ion. Collision-induced dissociation (CID) of this precursor ion can lead to characteristic fragment ions resulting from the cleavage of the ester bonds and the loss of the sulfonate group.

| Precursor Ion | Characteristic Fragment Ions | Interpretation | Reference |

| [M-H]⁻ | [M-H - R-OH]⁻ | Loss of an alcohol moiety from the ester group | [5] |

| [M-H - SO₃]⁻ | Loss of the sulfonate group | [5] | |

| [R-OOC-CH(SO₃)-CH₂-COO]⁻ | Cleavage of one ester bond | [6][7] |

Experimental Protocol: LC-MS/MS

A general procedure for the LC-MS/MS analysis of sulfosuccinates is outlined below:

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile). For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.[8]

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is typically employed.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Heated electrospray ionization (HESI) in negative ion mode is commonly used.[4]

-

Analysis Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis, or in full scan and product ion scan modes for structural elucidation.

-

Collision Gas: Argon is typically used as the collision gas for CID.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a valuable tool for the characterization of this compound and its derivatives.[4]

Characteristic FTIR Absorption Bands

The FTIR spectra of sulfosuccinates exhibit characteristic absorption bands corresponding to the various functional groups within the molecule.

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Vibrational Mode | Reference |

| Ester Carbonyl (C=O) | 1720 - 1740 | C=O stretching | [2][4] |

| Sulfonic Acid (S=O) | 1150 - 1250 and 1030 - 1070 | Asymmetric and symmetric S=O stretching | [4] |

| C-O Stretch | 1200 - 1300 | C-O stretching of the ester group | [4] |

| C-H Stretch (Alkyl) | 2850 - 2960 | C-H stretching | [2] |

Experimental Protocol: FTIR Spectroscopy

A standard protocol for obtaining an FTIR spectrum of a sulfosuccinate derivative is as follows:

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.[2]

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is generally less informative for the structural elucidation of sulfosuccinates compared to NMR, MS, and FTIR, as the core this compound moiety does not possess a strong chromophore that absorbs in the UV-Vis region. However, it can be useful for quantitative analysis if the derivative contains a UV-active group or for studying interactions with other molecules. For instance, some studies have used UV-Vis spectroscopy to investigate the interaction of sulfosuccinates with dyes.[9] this compound itself does not show significant UV activity, requiring detection methods like ELSD when analyzed by HPLC.[10]

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for this compound derivatives.

Caption: General workflow for the spectroscopic analysis of this compound derivatives.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. benchchem.com [benchchem.com]

- 2. ripublication.com [ripublication.com]

- 3. Dioctyl sulfosuccinate sodium salt(577-11-7) 1H NMR [m.chemicalbook.com]

- 4. This compound|CAS 5138-18-1|Research Chemicals [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. LC–MS Quantification of a Sulfosuccinate Surfactant in Agrochemical Formulations | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | SIELC Technologies [sielc.com]

The Environmental Profile of Sulfosuccinate Surfactants: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact of sulfosuccinate surfactants, a class of anionic surfactants widely utilized in various industrial and pharmaceutical applications. This document summarizes key quantitative data on their biodegradability, aquatic toxicity, and bioaccumulation potential. Detailed experimental protocols for the cited studies are provided, along with visualizations of key processes to facilitate a deeper understanding of the environmental fate and effects of these compounds.

Biodegradability

The biodegradability of sulfosuccinate surfactants is a critical factor in their environmental risk assessment. It is largely influenced by their molecular structure, particularly the nature of the alkyl chains.

Aerobic Biodegradability

Under aerobic conditions, many sulfosuccinate surfactants are considered to be readily biodegradable. Linear alkyl chains are generally more susceptible to microbial degradation than branched chains.

Table 1: Aerobic Biodegradability of Selected Sulfosuccinate Surfactants

| Surfactant | Test Guideline | Inoculum | Duration (days) | Biodegradation (%) | Reference |

| Linear Alkyl Sulfosuccinates | OECD 301B (CO2 Evolution) | Activated Sludge | 28 | > 60 | [1] |

| Branched Alkyl Sulfosuccinates | OECD 301B (CO2 Evolution) | Activated Sludge | 28 | < 60 | [1] |

| Dioctyl Sodium Sulfosuccinate (DOSS) | Not Specified | Seawater microorganisms | 54 | 16 | [2] |

Anaerobic Biodegradability

The fate of sulfosuccinate surfactants in anaerobic environments, such as sewage sludge digesters and sediments, is also a key consideration.

Table 2: Anaerobic Biodegradability of Selected Sulfosuccinate Surfactants

| Surfactant | Test Guideline | Inoculum | Duration (days) | Biodegradation (%) | Reference |

| Linear Alkyl Sulfosuccinates | Based on ECETOC test | Anaerobic Digester Sludge | > 28 | Completely Mineralized | [1] |

| Branched Alkyl Sulfosuccinates | Based on ECETOC test | Anaerobic Digester Sludge | > 28 | ≤ 50 (Ultimate) | [1] |

Aquatic Toxicity

The toxicity of sulfosuccinate surfactants to aquatic organisms is a significant aspect of their environmental impact. Acute toxicity is typically evaluated by determining the concentration that is lethal to 50% of the test organisms (LC50) or causes a 50% effect (e.g., immobilization) in the test population (EC50).

Table 3: Acute Aquatic Toxicity of Selected Sulfosuccinate Surfactants

| Surfactant | Test Organism | Test Guideline | Duration (hours) | Endpoint | Value (mg/L) | Reference |

| Dioctyl Sodium Sulfosuccinate (DOSS) | Rainbow Trout (Oncorhynchus mykiss) | Not Specified | 48 | LC50 | 0.56 | [3] |

| Dioctyl Sodium Sulfosuccinate (DOSS) | Rainbow Trout (Oncorhynchus mykiss) | Not Specified | 96 | LC50 | 28 | [4][5] |

| Disodium Laureth Sulfosuccinate | Green Algae (Scenedesmus subspicatus) | OECD 201 | 72 | EC50 (growth rate) | ~14.7 | [6] |

| Disodium Laure-3 Sulfosuccinate | Green Algae (Pseudokirchneriella subcapitata) | OECD 201 | 72 | ErC50 | > 100 | [7] |

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The bioconcentration factor (BCF) is a key metric used to assess this potential. A low BCF value suggests a low likelihood of the substance accumulating in the tissues of aquatic organisms.

Table 4: Bioaccumulation Potential of a Sulfosuccinate Surfactant

| Surfactant | Test Organism | Duration (hours) | BCF Value | Reference |

| A sulfosuccinate surfactant | Rainbow Trout (Oncorhynchus mykiss) | 72 | 3.78 | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on internationally recognized OECD guidelines.

Aerobic Biodegradability: OECD 301B - CO₂ Evolution Test

This test method evaluates the ready biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial degradation.[8][9]

Methodology:

-

Test Setup: The test substance is exposed to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium within a sealed vessel.

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of 28 days.

-

CO₂ Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration, or measured directly using an infrared analyzer.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the substance.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[10]

Aquatic Toxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species (water fleas) by determining the concentration that immobilizes 50% of the organisms.[11][12][13][14][15]

Methodology:

-

Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

-

Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water. A control group with no test substance is also included.

-

Exposure: The daphnids are exposed to the test solutions for a period of 48 hours under controlled conditions of temperature and light.

-

Observation: The number of immobilized daphnids in each concentration is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Aquatic Toxicity: OECD 203 - Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.[6][7][16][17]

Methodology:

-

Test Species: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio) being common choices.

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC50 value, the concentration that is lethal to 50% of the fish, is determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the environmental assessment of sulfosuccinate surfactants.

Caption: Hypothetical aerobic biodegradation pathway of a sulfosuccinate diester surfactant.

Caption: General experimental workflow for aquatic toxicity testing (OECD 202 & 203).

Caption: Experimental workflow for aerobic biodegradability testing (e.g., OECD 301B).

References

- 1. OECD 311 - Anaerobic Biodegradation - Situ Biosciences [situbiosciences.com]

- 2. Dioctyl sulfosuccinate analysis in near-shore Gulf of Mexico water by direct-injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 4. matestlabs.com [matestlabs.com]

- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. petroleumhpv.org [petroleumhpv.org]

- 12. scribd.com [scribd.com]

- 13. oecd.org [oecd.org]

- 14. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]

- 15. OECD 311: Anaerobic Biodegradability of Organic Compounds in Digested Sludge [aropha.com]

- 16. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 17. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

The Genesis of a Surfactant Powerhouse: An In-depth Technical Guide to the Discovery and Synthesis of Sulfosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosuccinic acid and its derivatives represent a cornerstone in the field of surfactant chemistry, with wide-ranging applications in pharmaceuticals, personal care, and industrial processes. This technical guide delves into the historical discovery and the evolution of the synthesis of this compound and its commercially significant esters. We will explore the pivotal moments in its development, from its early industrial patents to the refinement of its synthesis for various applications. This document provides a comprehensive overview of the key synthetic pathways, detailed experimental protocols for seminal synthesis methods, and a quantitative analysis of reaction parameters.

Introduction: A Molecule of Versatility

This compound, chemically known as 2-sulfobutanedioic acid, is a dicarboxylic acid containing a sulfonic acid group. This unique trifunctional structure imparts exceptional surfactant properties to its ester derivatives, including strong wetting, emulsifying, and dispersing capabilities. The commercial journey of sulfosuccinates began in the mid-20th century, and they have since become indispensable in a myriad of applications. In the pharmaceutical industry, they are utilized as excipients to enhance drug solubility and as emulsifiers in topical formulations.

The Dawn of an Industrial Surfactant: A Historical Perspective

While the precise first laboratory synthesis of this compound remains obscure in early chemical literature, its impactful history begins with its industrial development in the 1930s. The pioneering work of Alphons O. Jaeger of the American Cyanamid Company was instrumental in unlocking the commercial potential of sulfosuccinate esters.

A landmark patent filed in 1935 by Jaeger described a method for producing esters of sulfodicarboxylic acids, laying the groundwork for the large-scale production of what would become a new class of highly effective surface-active agents. This innovation led to the development of one of the most well-known sulfosuccinate surfactants, dioctyl sodium sulfosuccinate, which was commercialized under the trade name Aerosol OT. This product, introduced after World War II, quickly found widespread use across numerous industries.

The primary advantages that drove the rapid adoption of sulfosuccinate surfactants were the accessibility of raw materials, the relative simplicity of the synthesis process, and the low production costs. Furthermore, their favorable toxicological profile, characterized by mildness to the skin and low irritation potential, made them particularly suitable for personal care and pharmaceutical applications.

Core Synthetic Pathways

The synthesis of this compound and its esters primarily revolves around two main strategies: the sulfonation of a maleate ester and the direct sulfonation of succinic acid.

Synthesis via Maleate Esters

This is the most common and commercially significant route for producing sulfosuccinate surfactants. The process is typically carried out in two main stages:

-

Esterification: Maleic anhydride is reacted with one or two equivalents of an alcohol to form a mono- or diester of maleic acid. This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid.

-

Sulfonation: The double bond in the maleate ester is then sulfonated using a sulfite or bisulfite salt, typically sodium sulfite or sodium bisulfite, in an aqueous or aqueous-alcoholic medium.

The choice of alcohol in the esterification step is crucial as it determines the hydrophobic character of the final surfactant and, consequently, its specific properties and applications.

Direct Sulfonation of Succinic Acid

This compound can also be prepared by the direct sulfonation of succinic acid. This method involves reacting succinic acid with a strong sulfonating agent, such as sulfur trioxide or chlorosulfonic acid. Another approach involves the sulfoxidation of succinic acid, where it is first converted to succinic anhydride, which then reacts with sodium bisulfite.

Key Experimental Protocols

The following protocols are based on established methods for the synthesis of sulfosuccinate esters, drawing from foundational patents and scientific literature.

Synthesis of Dioctyl Sodium Sulfosuccinate (Aerosol OT)

This protocol is a generalized representation of the industrial synthesis of this widely used surfactant.

Materials:

-

Maleic anhydride

-

2-Ethylhexanol

-

Sodium bisulfite

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Sodium carbonate (for neutralization)

Procedure:

-

Esterification:

-

In a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, maleic anhydride (1 mole) and 2-ethylhexanol (2.2 moles) are dissolved in toluene.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux (approximately 115-140°C). The water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by measuring the volume of water collected and by determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been removed.

-

The resulting dioctyl maleate is then purified, typically by vacuum distillation, to remove excess alcohol and catalyst.

-

-

Sulfonation:

-

The purified dioctyl maleate is added to an aqueous solution of sodium bisulfite.

-

The mixture is heated and stirred until the reaction is complete, which is indicated by the dissolution of the oil phase into the aqueous phase, forming a clear solution.

-

The final product, dioctyl sodium sulfosuccinate, can be used as an aqueous solution or isolated as a solid by evaporation of the solvent.

-

Synthesis of a Sulfosuccinate Monoester

Materials:

-

Fatty alcohol (e.g., Lauryl alcohol)

-

Maleic anhydride

-

Sodium sulfite

Procedure:

-

Monoesterification:

-

Maleic anhydride (1 mole) is reacted with the fatty alcohol (1 mole) at an elevated temperature (typically 80-100°C) to form the maleic acid monoester. The reaction is usually carried out without a solvent.

-

-

Sulfonation:

-

The resulting monoester is then added to an aqueous solution of sodium sulfite.

-

The mixture is heated and stirred to facilitate the sulfonation reaction, yielding the disodium salt of the sulfosuccinate monoester.

-

Quantitative Data on Synthesis Parameters

The efficiency of sulfosuccinate synthesis is influenced by several factors, including reaction temperature, time, molar ratios of reactants, and the choice of catalyst. The following table summarizes typical quantitative data for the synthesis of sulfosuccinate esters.

| Parameter | Diester Synthesis (e.g., Aerosol OT) | Monoester Synthesis |

| Esterification Temperature | 115 - 140 °C | 80 - 100 °C |

| Esterification Time | 2 - 6 hours | 1 - 3 hours |

| Maleic Anhydride:Alcohol Ratio | 1 : 2.2 | 1 : 1 |

| Sulfonation Temperature | 70 - 100 °C | 60 - 90 °C |

| Sulfonation Time | 1 - 4 hours | 1 - 3 hours |

| Typical Yield | > 95% | > 90% |

Visualizing the Synthesis

To better understand the chemical transformations and the historical timeline, the following diagrams are provided.

Conclusion

The journey of this compound synthesis from its industrial inception to its current status as a versatile chemical building block is a testament to the power of applied chemistry. The foundational work in the 1930s paved the way for a diverse family of surfactants that continue to be refined and adapted for new and demanding applications. For researchers and professionals in drug development, a thorough understanding of the synthesis and history of sulfosuccinates is crucial for leveraging their unique properties in formulation science and beyond. The synthetic pathways and historical context provided in this guide offer a solid foundation for further innovation in this important class of molecules.

A Technical Guide to the Theoretical Calculation of Sulfosuccinic Acid Molecular Orbitals

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to analyze the molecular orbitals of sulfosuccinic acid. This compound is a versatile trifunctional organic acid with significant applications in polymer chemistry, material science, and as a chelating agent.[1] Understanding its electronic structure through molecular orbital theory is crucial for predicting its reactivity, stability, and interaction mechanisms at a quantum level. This document details the computational protocols, from geometry optimization to the calculation of frontier molecular orbitals (HOMO and LUMO), and discusses the interpretation of the resulting data.

Introduction to Molecular Orbital Theory in Computational Chemistry

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. Unlike localized valence bond theories, MO theory posits that electrons are not assigned to individual bonds but are influenced by all the nuclei in the molecule, occupying delocalized molecular orbitals.

Among the most important molecular orbitals for predicting chemical behavior are the Frontier Molecular Orbitals (FMOs):

-

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a key indicator of its nucleophilic character.[2] Molecules with higher-energy HOMOs are more effective electron donors.[2][3]

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is devoid of electrons. The LUMO's energy level indicates the molecule's ability to accept electrons, reflecting its electrophilic character.[2] A lower LUMO energy suggests a greater propensity for accepting electrons.[2][3]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.[1][2] A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1] Conversely, a small gap suggests the molecule is more reactive.

Computational Methodologies and Protocols

Quantum chemical calculations are essential for predicting molecular properties that can be challenging to determine experimentally.[1] Density Functional Theory (DFT) is a widely used and robust computational method for investigating the electronic structure of molecules.[4][5] The following protocol outlines a standard workflow for the theoretical calculation of this compound's molecular orbitals.

Step 1: Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the this compound molecule. This is achieved by performing a geometry optimization, which calculates the electronic energy at various atomic arrangements to find the structure with the minimum energy.

-

Method: DFT is a common choice. A popular and effective functional for this purpose is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[4][6]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. A Pople-style triple-zeta basis set, such as 6-311G(d,p), provides a good balance of accuracy and computational cost for molecules of this size.[4]

-

Software: Quantum chemistry software packages such as Gaussian, Materials Studio, or Spartan are used to perform these calculations.[2][4]

Step 2: Calculation of Molecular Orbitals and Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory (e.g., B3LYP/6-311G(d,p)) to determine the electronic properties. This calculation yields the energies and spatial distributions of all molecular orbitals.

Key parameters derived from this calculation include:

-

E_HOMO: Energy of the Highest Occupied Molecular Orbital.

-

E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital.

-

HOMO-LUMO Gap (ΔE): Calculated as ΔE = E_LUMO - E_HOMO.

Other quantum chemical descriptors can also be calculated to further characterize reactivity:[7][8]

-

Ionization Potential (I): Approximated as I ≈ -E_HOMO

-

Electron Affinity (A): Approximated as A ≈ -E_LUMO

-

Absolute Electronegativity (χ): χ = (I + A) / 2

-

Absolute Hardness (η): η = (I - A) / 2

-

Electrophilicity Index (ω): ω = χ² / (2η)

The computational workflow for these calculations is illustrated below.

Data Presentation: Calculated Properties

| Property | Symbol | Typical Calculated Value (eV) | Significance |

| Energy of HOMO | E_HOMO | -7.0 to -9.5 | Electron-donating capability |

| Energy of LUMO | E_LUMO | -0.5 to +2.0 | Electron-accepting capability |

| HOMO-LUMO Gap | ΔE | 4.0 to 8.0 | Chemical reactivity and stability |

| Ionization Potential | I | 7.0 to 9.5 | Energy to remove an electron |

| Electron Affinity | A | 0.5 to -2.0 | Energy released when gaining an electron |

| Absolute Hardness | η | 2.0 to 4.0 | Resistance to change in electron distribution |

Visualization and Interpretation